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Parameter Value Comments / Conditions

Volume of Distribution
(Vd) [1]

57-103 L Stereoselective; value for total (unbound + bound) drug.

S(+)-enantiomer: 57 L; R(-)-enantiomer: 103 L.

Plasma Protein
Binding [1]

65%-75% Stereoselective; R(-)-mepivacaine: 65%; S(+)-mepivacaine:

75%.

Plasma Half-Life
(Adults) [1] [2]

1.9 - 3.2

hours

Terminal half-life after intravenous administration.

Plasma Half-Life
(Neonates) [1] [2]

8.7 - 9.0

hours

Significantly prolonged in premature neonates.

| Total Plasma Clearance [1] [2] | Adults: 5.47 mL/min/kg Neonates: 2.34 mL/min/kg | Reduced in neonates

due to immature hepatic function. | | Routes of Elimination [3] [4] | Extensive hepatic metabolism (90-

95%); Renal excretion of metabolites and unchanged drug (5-10%). | Only 5-10% is excreted unchanged in

urine. In neonates with acidified urine, this fraction can increase to over 40% [2]. | | Primary Metabolites

[4] | 2',6'-pipecoloxylidide (via N-demethylation), phenolic metabolites (via aromatic hydroxylation). |

Metabolites are excreted in urine, primarily as glucuronide conjugates. |

Metabolism and Elimination
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Mepivacaine undergoes extensive metabolism in the body [4]:

Primary Site: The liver is the principal site of metabolism [1] [4].
Metabolic Pathways: The main routes of metabolism involve N-demethylation and aromatic
hydroxylation [4]. The primary metabolite is 2',6'-pipecoloxylidide, formed via N-demethylation [4].
Phenolic metabolites are produced via aromatic hydroxylation and are excreted almost exclusively as

glucuronide conjugates [4].
Excretion: Most of the anesthetic and its metabolites are eliminated within 30 hours [4]. The primary

route of excretion is via the kidneys [4]. Only 5% to 10% of the administered dose is excreted
unchanged in the urine [4].

The following diagram illustrates the major metabolic pathway of mepivacaine:
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Key Experimental Insights and Methodologies

Research on mepivacaine's distribution and cardiac effects provides crucial insights for its clinical

application.
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Tissue Distribution Study (Equine Model)

A study investigated the local distribution of mepivacaine after injection into the distal interphalangeal (DIP)

joint in horses [5].

Experimental Protocol:
Procedure: 8 mL of 2% mepivacaine hydrochloride was injected into the dorsal pouch of a
forelimb DIP joint in 10 adult horses. The horses were euthanized 30 minutes post-injection [5].

Sample Collection: Synovial tissue from the DIP joint and podotrochlear (navicular) bursa, and
bone tissue from the medullary cavity of the navicular bone were collected immediately after

death [5].
Analysis: Tissue concentrations of mepivacaine were determined using high-performance
liquid chromatography (HPLC) and compared to an estimated effective local anesthetic
concentration (0.3 μg/mg) [5].

Key Finding: Mepivacaine injected into the DIP joint diffused to adjacent synovial structures. All
synovial tissue samples from the DIP joint and navicular bursa exceeded the effective anesthetic

concentration. Six out of ten navicular bone specimens were at or near the effective concentration,
indicating that a DIP joint block is not specific for diagnosing joint pain alone [5].

Cellular Mechanism of Cardiac Effects

A 2020 study examined the cellular mechanism behind mepivacaine's myocardial depressant effect using

isolated murine ventricular cardiomyocytes [6].

Experimental Protocol:
Cell Preparation: Single ventricular cardiomyocytes were isolated from adult mice and loaded

with the fluorescent Ca²⁺ indicator Fluo-4-AM [6].
Measurements: Intracellular Ca²⁺ transients were recorded upon electrical stimulation. Cells

were exposed to mepivacaine at its half-maximal inhibitory concentration (IC₅₀ = 50 μM) alone
and in combination with NCX (sodium-calcium exchanger) blockers (ORM-10103 or NiCl₂) [6].

Data Analysis: Biophysical parameters of the Ca²⁺ transients (peak, area, slope, etc.) were
analyzed and compared to control conditions [6].

Key Finding: Mepivacaine at IC₅₀ significantly reduced Ca²⁺ transients. The proposed mechanism is
that mepivacaine blocks sodium channels, leading to a rise in intracellular sodium. This enhances the

reverse mode activity of the NCX, which extrudes sodium and brings calcium into the cell, ultimately
reducing calcium-induced calcium release from the sarcoplasmic reticulum and diminishing

contractility [6].
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Clinical Pharmacological Considerations

Patient-Specific Dosing: The safety and effectiveness of mepivacaine depend on proper dosage,
correct technique, and adequate precautions [4]. Debilitated, elderly, acutely ill patients, and
children should be given reduced doses commensurate with their weight and physical status [4].
Patients with moderate to severe hepatic impairment may also require dose adjustments due to

reduced clearance [7].
Neonatal and Pediatric Considerations: Mepivacaine's metabolism is significantly prolonged in

neonates, with a terminal half-life of 8.7-9.0 hours compared to 1.9-3.2 hours in adults [1] [2]. This is
due to immature hepatic function, making neonates more susceptible to toxicity [2]. Mepivacaine is

often used in pediatric dentistry in a 3% formulation without a vasoconstrictor [8].
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Risk of Methemoglobinemia: Mepivacaine, like some other local anesthetics, is capable of

producing methemoglobinemia [4] [7]. Patients with glucose-6-phosphate dehydrogenase
deficiency, congenital methemoglobinemia, or under 6 months of age are at higher risk [4].

The pharmacokinetic data for mepivacaine is largely based on foundational studies. For the most current

research and specific experimental applications, consulting recent primary scientific literature is highly

recommended.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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